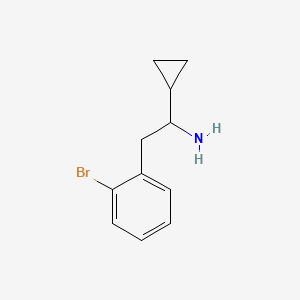
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine: is an organic compound that features a brominated phenyl ring attached to a cyclopropyl group via an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent.
Amination: The final step involves the introduction of the ethanamine chain. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the brominated phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
科学的研究の応用
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The ethanamine chain allows for interactions with biological receptors, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Bromophenylamine: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Does not have the brominated phenyl ring, resulting in different reactivity.
2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects.
Uniqueness
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is unique due to the combination of a brominated phenyl ring and a cyclopropyl group, which imparts distinct chemical and biological properties
生物活性
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. With a molecular formula of C11H12BrN and a molecular weight of approximately 240.14 g/mol, this compound incorporates a bromophenyl group and a cyclopropyl moiety attached to an ethylamine backbone. The presence of the cyclopropyl ring contributes to its distinctive chemical properties, particularly due to the strain associated with three-membered ring structures. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Structural Characteristics
The structural features of this compound significantly influence its biological activity:
| Feature | Description |
|---|---|
| Bromophenyl Group | Contributes to the compound's reactivity and binding affinity. |
| Cyclopropyl Moiety | Enhances pharmacological properties due to ring strain. |
| Ethylamine Backbone | Facilitates interactions with biological targets such as receptors. |
Pharmacological Properties
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Notably, derivatives of phenethylamines are known for their psychoactive effects and therapeutic applications in treating neurological disorders.
Research suggests that the compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could imply psychoactive properties worth further investigation. The binding affinity and selectivity for various biological targets may be influenced by the unique structure of this compound.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of compounds structurally similar to this compound:
- Psychoactive Properties : Research indicates that phenethylamine derivatives can exhibit significant effects on mood and cognition, suggesting that this compound may have similar effects.
- Therapeutic Applications : Compounds with related structures have been investigated for their potential in treating conditions such as depression and anxiety disorders due to their interaction with serotonin pathways.
- Binding Affinity Studies : Interaction studies focusing on binding affinity to various receptors have shown promising results, indicating that this compound may serve as a lead in drug development targeting central nervous system disorders.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
2-(2-bromophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2 |
InChIキー |
CEDPWCVYPYVGGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CC2=CC=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















